molecular formula C49H67KN6O11S3 B12380254 Sulfo-Cy5-PEG3-biotin

Sulfo-Cy5-PEG3-biotin

Cat. No.: B12380254
M. Wt: 1051.4 g/mol
InChI Key: NKRGECYUPRVPEE-NRSOTYDJSA-M
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Description

Sulfo-Cy5-PEG3-biotin: is a water-soluble reagent that combines the far-red fluorescent dye sulfo-Cyanine5, a polyethylene glycol (PEG3) linker, and biotin. This compound is widely used in various scientific applications, particularly in the fields of biochemistry and molecular biology. The sulfo-Cyanine5 dye is known for its far-red fluorescence, which is valuable for imaging techniques due to its low background autofluorescence. The PEG3 linker provides flexibility and water solubility, while the biotin moiety allows for high-affinity binding to avidin, streptavidin, and neutravidin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy5-PEG3-biotin involves several steps:

    Synthesis of Sulfo-Cyanine5 Dye: The sulfo-Cyanine5 dye is synthesized through a series of organic reactions, including condensation and cyclization reactions, to form the cyanine dye structure.

    Attachment of PEG3 Linker: The PEG3 linker is attached to the sulfo-Cyanine5 dye through a nucleophilic substitution reaction, where the PEG3 moiety reacts with a reactive group on the dye.

    Conjugation with Biotin: The final step involves the conjugation of the PEG3-linked sulfo-Cyanine5 dye with biotin.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures, such as NMR and HPLC-MS, are employed to verify the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cy5-PEG3-biotin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the sulfo-Cyanine5 dye.

    Substitution Products: Functionalized derivatives of this compound with additional reactive groups.

    Conjugation Products: Complexes formed with avidin, streptavidin, or neutravidin.

Scientific Research Applications

Sulfo-Cy5-PEG3-biotin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cy5-PEG3-biotin involves several key components:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of far-red fluorescence, high-affinity biotin binding, and flexible PEG3 linker. This makes it particularly valuable for multicolor imaging and applications requiring strong biotin-avidin interactions .

Properties

Molecular Formula

C49H67KN6O11S3

Molecular Weight

1051.4 g/mol

IUPAC Name

potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1

InChI Key

NKRGECYUPRVPEE-NRSOTYDJSA-M

Isomeric SMILES

C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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